molecular formula C9H7NO3 B1357598 2-Oxoindoline-7-carboxylic acid CAS No. 25369-43-1

2-Oxoindoline-7-carboxylic acid

Cat. No.: B1357598
CAS No.: 25369-43-1
M. Wt: 177.16 g/mol
InChI Key: KKDOVZSOSPBZIF-UHFFFAOYSA-N
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Description

2-Oxoindoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids .

Biochemical Analysis

Biochemical Properties

2-Oxoindoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspase-3, a crucial enzyme in the apoptosis pathway . This interaction promotes the activation of procaspase-3, leading to programmed cell death. Additionally, this compound has been found to inhibit certain proteins involved in cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and other apoptotic proteins . This compound also affects cell signaling pathways, such as the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound can reduce cancer cell proliferation and induce cell death. Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to caspase-3, promoting its activation and leading to apoptosis . Additionally, it inhibits the RAF/MEK/ERK signaling pathway by blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) . This inhibition disrupts the signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products can influence cellular function, potentially leading to long-term effects on cell viability and proliferation. In vitro studies have shown that prolonged exposure to this compound can result in sustained apoptosis and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its activity and efficacy, with higher concentrations observed in specific cellular compartments . This localization is crucial for its interaction with target proteins and enzymes, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it accumulates in the mitochondria, where it interacts with apoptotic proteins to induce cell death . This targeted localization enhances its efficacy and minimizes off-target effects, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the reduction of oxindoles to indoles, followed by selective deprotection and decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Comparison with Similar Compounds

Uniqueness: 2-Oxoindoline-7-carboxylic acid is unique due to its specific structure and the diverse range of reactions it can undergo. Its ability to serve as a precursor for various biologically active compounds makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDOVZSOSPBZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600424
Record name 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-43-1
Record name 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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